alpha,beta-Dehydrocurvularin

Description

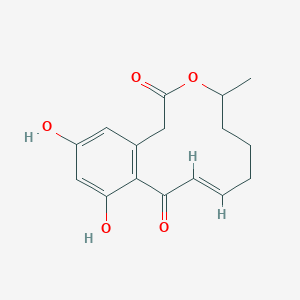

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+ |

InChI Key |

AVIRMQMUBGNCKS-GQCTYLIASA-N |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Isomeric SMILES |

CC1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Synonyms |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin of Alpha,beta Dehydrocurvularin

Fungal Producers and Distribution

Alpha,beta-Dehydrocurvularin (α,β-DCV) is a naturally occurring compound produced by a diverse array of microscopic fungi. Its distribution is widespread, with producers found in various terrestrial and marine environments. The compound is frequently isolated alongside its structural analog, curvularin (B155139).

The production of α,β-Dehydrocurvularin is a common trait among several genera belonging to the phylum Ascomycota. Research has consistently identified this metabolite in cultures of Aspergillus, Alternaria, Curvularia, Penicillium, Nectria, Eupenicillium, and Chrysosporium. researchgate.netscirp.orgmdpi.comnih.gov

First isolated from Curvularia lunata thieme-connect.com, the compound has since been identified in numerous other species within this phylum. For instance, it is produced by Aspergillus terreus and Aspergillus aureofulgens. thieme-connect.comnih.govasm.orgasm.org Various species of Alternaria, including A. cinerariae, A. zinniae, and A. tomato, are also known producers. researchgate.netscirp.orgmdpi.comnih.gov The genus Curvularia, from which the related compound curvularin derives its name, includes producing species like C. intermedia and C. eragrostidis. scirp.orgresearchgate.netsci-hub.se Furthermore, α,β-Dehydrocurvularin has been isolated from the apple canker pathogen Nectria galligena and various species of Penicillium, Eupenicillium, and Chrysosporium. researchgate.netnih.govnih.govnih.govscirp.org

Table 1: Selected Ascomycete Fungi Producing α,β-Dehydrocurvularin

| Genus | Species | Source Reference(s) |

|---|---|---|

| Aspergillus | A. aureofulgens, A. terreus | thieme-connect.comnih.govasm.orgasm.org |

| Alternaria | A. cinerariae, A. zinniae, A. macrospora, A. tomato | researchgate.netscirp.orgmdpi.comnih.govasm.org |

| Curvularia | C. intermedia, C. eragrostidis, C. lunata | scirp.orgthieme-connect.comresearchgate.netsci-hub.se |

| Penicillium | P. sumatrense, Penicillium sp. | nih.govfrontiersin.orgmdpi.com |

| Nectria | N. galligena | researchgate.netmdpi.comnih.govnih.gov |

| Eupenicillium | Eupenicillium sp. | researchgate.netnih.govresearchgate.net |

| Chrysosporium | C. lobatum | researchgate.netnih.govnih.govmdpi.com |

Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are significant producers of α,β-Dehydrocurvularin. These microorganisms are considered a rich source of bioactive natural products. nih.gov Strains of Alternaria, such as Alternaria tenuissima isolated from the leaves of Acacia mangium, have been shown to produce the compound. researchgate.netscispace.com Similarly, Curvularia geniculata, an endophyte isolated from the medicinal plant Catharanthus roseus, has been identified as a source of α,β-Dehydrocurvularin. The isolation of this compound from various endophytic fungi highlights their role as chemical synthesizers within their host plants. scispace.comtandfonline.comauctoresonline.org

Table 2: Examples of Endophytic Fungi Producing α,β-Dehydrocurvularin

| Endophytic Fungus | Host Plant | Source Reference(s) |

|---|---|---|

| Alternaria tenuissima | Acacia mangium | researchgate.netscispace.com |

| Alternaria spp. | Gundelia tournefortii | researchgate.net |

| Curvularia geniculata | Catharanthus roseus | |

| Alternaria sp. RL4 | Rauvolfia serpentina | auctoresonline.org |

The marine environment is another significant reservoir of fungi capable of producing α,β-Dehydrocurvularin. Fungi isolated from marine organisms and sediments have demonstrated this biosynthetic capability. For example, a strain of Eupenicillium sp. found in association with a marine sponge of the genus Axinella was shown to produce both curvularin and α,β-Dehydrocurvularin. nih.govresearchgate.net A strain of Penicillium sumatrense isolated from the Indian Ocean also produces the compound. mdpi.com Notably, a significant portion of the compounds isolated from the genus Chrysosporium originate from marine-derived strains, underscoring the potential of marine fungi as a source for this metabolite. researchgate.netmdpi.commdpi.com

Endophytic Fungal Sources

Classification as a Benzenediol Lactone and Polyketide

From a chemical standpoint, α,β-Dehydrocurvularin is classified as a benzenediol lactone, specifically a dihydroxyphenylacetic acid lactone (DAL). scirp.orgasm.orgnih.govresearchgate.net This structure is characterized by a 12-membered macrocyclic lactone (a cyclic ester) fused to a dihydroxybenzene (resorcinol) ring. scirp.orgresearchgate.net

Its biosynthetic origin lies in the polyketide pathway. mdpi.comnih.gov Polyketides are a large and diverse class of secondary metabolites synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units, a process catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). mdpi.comnih.gov The biosynthesis of α,β-Dehydrocurvularin specifically involves the collaboration of a pair of iterative polyketide synthases (iPKSs), one highly reducing (hrPKS) and one non-reducing (nrPKS). nih.govasm.orgnih.gov This collaboration results in the formation of the characteristic benzenediol lactone scaffold. scirp.org The immediate product of this enzymatic system is 10,11-dehydrocurvularin, establishing its polyketide origins. nih.gov

Biosynthesis and Genetic Determinants of Alpha,beta Dehydrocurvularin

Iterative Polyketide Synthase (PKS) Pathways

The biosynthesis of alpha,beta-dehydrocurvularin is a prime example of a collaborative PKS system, where two distinct PKS enzymes work in tandem. nih.govnih.gov This is in contrast to many fungal polyketides that are synthesized by a single PKS. nih.gov The two enzymes involved are a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govnih.gov This cooperative mechanism is also observed in the biosynthesis of structurally similar 14-membered resorcylic acid lactones (RALs) like zearalenone (B1683625) and radicicol. nih.govnih.gov

Role of Specific PKS Genes (e.g., dhc3, dhc5) in Biosynthesis

Genetic studies in Aspergillus terreus and Alternaria cinerariae have identified the gene clusters responsible for this compound production. nih.govnih.gov In A. terreus, the genes are designated AtCURS1 (HR-PKS) and AtCURS2 (NR-PKS). nih.govasm.org In A. cinerariae, the homologous genes are named dhc3 (HR-PKS) and dhc5 (NR-PKS). nih.govnih.govuniprot.org

Heterologous expression of these gene pairs in Saccharomyces cerevisiae has confirmed their role in the biosynthesis of this compound. nih.govnih.gov The HR-PKS, encoded by AtCURS1 or dhc3, is responsible for synthesizing a tetraketide starter unit. nih.govuniprot.org This starter unit is then transferred to the NR-PKS, encoded by AtCURS2 or dhc5, which catalyzes four further extension cycles to complete the octaketide chain. nih.govuniprot.org This "4+4" division of labor is a key feature of dehydrocurvularin (B13541) biosynthesis. researchgate.net

A comparison of the PKS genes from A. cinerariae and A. terreus reveals a high degree of sequence identity (around 75%), indicating a conserved biosynthetic mechanism across different fungal classes. nih.gov Despite this similarity, there are notable differences in certain protein domains that contribute to the specific product formation. nih.gov

Enzymatic Components and Their Functions

Fungal iterative PKSs are large, multidomain enzymes. nih.gov The core domains essential for polyketide chain elongation include the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains. nih.gov

| Domain | Function |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. |

| Acyltransferase (AT) | Selects and loads the malonyl-CoA extender units onto the ACP. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains. |

| Starter Unit Acyltransferase (SAT) | Found on the NR-PKS, this domain is responsible for transferring the fully elaborated polyketide from the HR-PKS to the NR-PKS. rsc.org |

| Product Template (PT) | Catalyzes the regioselective aldol (B89426) condensation that forms the aromatic ring of the final product. nih.govpnas.org |

| Thioesterase (TE) | Releases the final polyketide product from the PKS, often through macrolactonization. nih.gov |

In the biosynthesis of this compound, the HR-PKS (AtCURS1/dhc3) contains domains for reduction (Ketoreductase, Dehydratase, Enoylreductase), which are used to create the reduced tetraketide starter unit. nih.govnih.gov The NR-PKS (AtCURS2/dhc5) lacks these reducing domains, leading to the formation of the unreduced aromatic portion of the molecule. nih.govnih.gov The SAT domain of the NR-PKS recognizes and accepts the tetraketide from the ACP of the HR-PKS. rsc.org The PT domain of the NR-PKS then catalyzes a crucial aldol condensation, and the TE domain facilitates the final macrolactonization to yield this compound. nih.govnih.gov

Proposed Biosynthetic Mechanisms

The formation of this compound follows the fungal polyketide pathway. The process begins with the HR-PKS synthesizing a 7(S)-hydroxyoct-2(E)-enoic acid starter unit. researchgate.net This tetraketide remains covalently bound to the ACP of the HR-PKS. researchgate.net The SAT domain of the NR-PKS then transfers this starter unit to its own ACP. rsc.org The NR-PKS subsequently catalyzes four rounds of chain extension using malonyl-CoA. nih.govuniprot.org

A key step in the biosynthesis is the cyclization of the polyketide chain, which is catalyzed by the PT domain. nih.gov This domain directs an aldol condensation with a C-8 to C-3 regiospecificity, which is characteristic of an "S-type" cyclization. nih.govnih.gov This is unusual for fungal polyketides, which typically undergo an "F-type" cyclization. nih.gov The S-type cyclization is more common in bacterial aromatic polyketides. nih.gov Following cyclization, the TE domain mediates the release of the molecule through macrolactonization, forming the 12-membered ring of this compound. nih.govnih.gov While β-oxidation and ω-oxidation are common metabolic pathways in fungi, the primary described biosynthetic route for this compound itself is the dedicated PKS pathway.

Molecular Insights into Biosynthetic Divergence and Structural Analogue Formation

The biosynthetic machinery for this compound shows remarkable potential for generating structural diversity. The collaboration between two separate PKS enzymes allows for a modularity that can be exploited. For instance, feeding experiments with yeast expressing only the NR-PKS (AtCURS2) and supplemented with synthetic starter unit analogues have led to the production of novel dehydrocurvularin analogues. nih.govresearchgate.net

When a saturated analogue of the natural tetraketide starter was provided, the NR-PKS produced curvularin (B155139), the reduced form of dehydrocurvularin. researchgate.net However, feeding a hexaketide starter unit, which is used in the biosynthesis of the RAL zearalenone, did not result in any product, highlighting the specificity of the NR-PKS for its tetraketide starter. researchgate.net

The divergence between the 12-membered DALs (like dehydrocurvularin) and the 14-membered RALs (like zearalenone) is determined by two main factors: the length of the starter unit produced by the HR-PKS and the cyclization pattern dictated by the PT domain of the NR-PKS. nih.govnih.gov The dehydrocurvularin system uses a tetraketide starter, while RALs use penta- or hexaketide starters. nih.gov Furthermore, subtle differences in the active site of the PT domain lead to the different regioselectivity of the aldol condensation (S-type for dehydrocurvularin vs. F-type for RALs). nih.govpnas.org Researchers have successfully reprogrammed the PT domain of the dehydrocurvularin NR-PKS through site-directed mutagenesis to produce RALs, demonstrating the key role of this domain in determining the final structure. nih.gov

Fungal Detoxification Pathways Involving this compound Metabolites

Fungi have evolved mechanisms to detoxify their own secondary metabolites. In the case of this compound, a novel detoxification pathway has been identified in Penicillium sp. DRF2. acs.orgnih.gov This pathway involves the condensation of this compound with mercaptopyruvate, which is derived from the transamination of cysteine. acs.orgnih.gov This reaction, which can occur spontaneously, leads to the formation of sulfur-containing derivatives called cyclothiocurvularins. acs.orgnih.gov

These cyclothiocurvularins, and their further oxidized sulfoxide (B87167) forms (cyclosulfoxicurvularins), have been shown to be significantly less cytotoxic than the parent compound, this compound. acs.orgnih.gov The formation of these derivatives represents a detoxification strategy employed by the fungus to mitigate the toxicity of its own metabolite. acs.orgnih.govlktlabs.com This process has also been observed in other Alternaria species that produce dehydrocurvularin. nih.gov

Biological Activities and Mechanistic Elucidation of Alpha,beta Dehydrocurvularin

Anticancer and Cytotoxic Activities

Alpha,beta-dehydrocurvularin demonstrates notable anticancer and cytotoxic properties through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. nih.gov Studies have documented its cytotoxic activity against a range of human cancer cells, including breast cancer lines MDA-MB-231 and MDA-MB-468, as well as HeLa, A549, and MCF-7 cells. nih.govnih.govresearchgate.netresearchgate.net For instance, in breast cancer cell lines MDA-MB-231 and MDA-MB-468, the compound was found to inhibit proliferation in a dose-dependent manner. nih.govnih.govresearchgate.net

Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in cancer cells. In human breast cancer cell lines, it has been shown to trigger apoptosis. nih.govnih.govresearchgate.net A study on gastric cancer cells revealed that the compound induces apoptosis by activating Poly(ADP-ribose) polymerase 1 (PARP-1) and caspase-3. researchgate.net This induction of apoptosis is a key mechanism contributing to its anticancer effects.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | Observed Effect | Citation |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation, migration, and invasion; induction of apoptosis | nih.govnih.govresearchgate.net |

| MDA-MB-468 | Breast Cancer | Inhibition of proliferation, migration, and invasion; induction of apoptosis | nih.govnih.govresearchgate.net |

| HeLa | Cervical Cancer | Antitumor activity | researchgate.net |

| A549 | Lung Cancer | Antitumor activity | researchgate.net |

| MCF-7 | Breast Cancer | Antitumor activity | researchgate.net |

| COLO 205 | Colon Cancer | Active against cell line | researchgate.net |

| NCI-H460 | Lung Cancer | Cytotoxic activity | researchgate.net |

| SF268 | Glioblastoma | Cytotoxic activity | researchgate.net |

| MIA PaCa-2 | Pancreatic Cancer | Cytotoxic activity | researchgate.net |

| Jurkat | T-cell leukemia | Cytotoxic activity | rsc.org |

| HCT116 | Colon Cancer | Cytotoxic activity | rsc.org |

| K562 | Chronic Myelogenous Leukemia | Cytotoxic activity | rsc.org |

Modulation of Intracellular Signaling Pathways

This compound exerts its anticancer effects by interfering with crucial intracellular signaling pathways that regulate cell growth, proliferation, and survival.

The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis. nih.gov this compound has been identified as an inhibitor of this pathway. nih.govnih.govresearchgate.net It has been shown to antagonize the cellular effects of TGF-β in HepG2 and MDA-MB-231 cells by inhibiting the binding of activated Smad2/3 transcription factors to DNA. nih.gov This interference with TGF-β signaling contributes to its potential to suppress cancer progression. nih.govnih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B/mitogen-activated protein kinase (NF-κB/MAPK) signaling pathways are critical for inflammatory responses and are often dysregulated in cancer. nih.gov this compound has been shown to interfere with JAK/STAT and NF-κB signaling. researchgate.netlktlabs.com By modulating these pathways, the compound can influence cellular processes that contribute to tumor growth and survival.

A key finding in the mechanism of this compound is its selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govresearchgate.net Aberrant STAT3 activation is a hallmark of many cancers, promoting proliferation, survival, and invasion. nih.govnih.govresearchgate.net Studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of STAT3 at Tyr-705 in breast cancer cells without affecting the upstream kinases JAK1 and JAK2. nih.govnih.govresearchgate.net This selective inhibition of STAT3 phosphorylation is crucial for its antitumor effects. nih.govnih.govresearchgate.net Furthermore, it was found that the α,β-unsaturated carbonyl moiety of the compound is essential for this STAT3 inactivation. nih.govnih.govresearchgate.net A cellular thermal shift assay (CETSA) confirmed the direct binding of this compound to the STAT3 protein. nih.govresearchgate.net

Table 2: Modulation of Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Cell Lines Studied | Citation |

|---|---|---|---|

| TGF-β | Inhibition of activated Smad2/3 binding to DNA | HepG2, MDA-MB-231 | nih.gov |

| JAK/STAT | Interference with signaling | Not specified | researchgate.netlktlabs.com |

| NF-κB | Interference with signaling | Not specified | researchgate.net |

| STAT3 | Selective inhibition of Tyr-705 phosphorylation | MDA-MB-231, MDA-MB-468 | nih.govnih.govresearchgate.net |

Interference with JAK/STAT and NF-κB/MAPK Signaling

Specific Protein and Enzyme Target Interactions

Beyond its effects on signaling pathways, this compound has been shown to interact directly with specific proteins and enzymes. As mentioned, it directly engages with STAT3. nih.govresearchgate.net Additionally, chemoproteomic profiling has identified ATP-citrate lyase (ACLY) as a potent and irreversible target of this compound. rsc.org ACLY is a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells to support rapid proliferation. By irreversibly blocking ACLY, this compound disrupts this metabolic pathway, contributing to its antineoplastic activity. rsc.org The compound has also been noted to induce the heat shock response, which involves the overexpression of heat shock factor 1 (HSF1) and various chaperone proteins. nih.govnih.gov

Induction of Heat Shock Response and Chaperone Overexpression (e.g., HSF1)

This compound is a potent activator of the heat shock response (HSR), a crucial cellular mechanism for maintaining protein homeostasis, particularly under stress conditions. nih.govglpbio.com This response involves the overexpression of heat shock factor 1 (HSF1) and various chaperone proteins, including heat shock protein 90 (Hsp90). nih.govglpbio.comnih.gov The induction of the HSR by this compound is a key aspect of its anticancer activity, as it can overwhelm the already stressed protein homeostasis machinery in cancer cells. nih.govresearchgate.net Studies have shown that the α,β-unsaturated carbonyl moiety within the structure of dehydrocurvularin (B13541) is associated with its heat-shock inducing activity. acs.org By activating this pathway, this compound disrupts the delicate balance of protein folding and degradation that cancer cells rely on for their rapid growth and survival. nih.govacs.org

Irreversible Inhibition of ATP-Citrate Lyase (ACLY)

A significant mechanism contributing to the antineoplastic properties of this compound is its irreversible inhibition of ATP-citrate lyase (ACLY). rsc.orgnih.gov ACLY is a key enzyme in the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. Cancer cells often exhibit upregulated lipogenesis to support their rapid proliferation, making ACLY a critical enzyme for their survival. researchgate.net Chemoproteomic profiling has revealed that this compound acts as a potent and irreversible inhibitor of ACLY. rsc.orgnih.gov This irreversible blockade of ACLY mechanistically explains the anti-cancer mode of action for dehydrocurvularin and its related analogues. rsc.orgnih.govresearchgate.net

In Vitro Cytotoxicity Profiles Against Human Tumor Cell Lines

This compound has demonstrated a broad-spectrum cytotoxic profile against various human tumor cell lines. nih.gov Its activity has been documented against lung carcinoma (A549), cervical cancer (HeLa, Caski), breast cancer (MDA-MB-231, MCF-7), colon cancer (COLO 205), oral cancer (KB), and liver cancer (HepG2) cells. researchgate.netmdpi.com

Studies have shown that this compound exhibits similar antitumor activity towards HeLa, A549, MCF-7, and MDA-MB-231 cell lines. mdpi.com It was also found to be active against COLO 205 with an IC50 value of 7.9 μM. mdpi.com Furthermore, it has been reported to be cytotoxic against Caski and HepG2 cancer cell lines. researchgate.net

| Cell Line | Cancer Type | Reported Activity | IC50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | Active | Data not consistently reported |

| HeLa | Cervical Cancer | Active | Data not consistently reported |

| MDA-MB-231 | Breast Cancer | Active | Data not consistently reported |

| MCF-7 | Breast Cancer | Active | Data not consistently reported |

| COLO 205 | Colon Cancer | Active | 7.9 |

| KB | Oral Cancer | Active | Data not consistently reported |

| HepG2 | Liver Cancer | Active | Data not consistently reported |

| Caski | Cervical Cancer | Active | Data not consistently reported |

Antimicrobial and Antifungal Properties

Beyond its anticancer effects, this compound also possesses antimicrobial and antifungal properties.

This compound has been shown to exhibit weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. thieme-connect.comresearchgate.net It has demonstrated inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) value of 40 μg/mL for all three strains. mdpi.comthieme-connect.com The proposed antibacterial mechanism involves the inhibition of efflux pumps. researchgate.net Specifically, at a concentration of 100 μg/ml, it was observed to inhibit the efflux pump by decreasing ethidium (B1194527) bromide fluorescence by 0.84-fold. researchgate.netingentaconnect.com

| Bacterial Strain | Gram Stain | Reported Activity | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | 40 |

| Bacillus subtilis | Gram-positive | Active | 40 |

| Escherichia coli | Gram-negative | Active | 40 |

The antifungal activity of this compound has also been documented. It has shown inhibitory effects against Cladosporium herbarum and Saccharomyces cerevisiae. mdpi.comresearchgate.net The activity against Cladosporium herbarum has been noted in multiple studies. mdpi.comresearchgate.net While specific inhibitory concentrations are not always detailed, the consistent observation of its effect on these fungal species highlights its potential as an antifungal agent.

| Fungal Strain | Reported Activity |

|---|---|

| Cladosporium herbarum | Active |

| Saccharomyces cerevisiae | Active |

Synergistic Effects with Established Antibiotics

Research has demonstrated that α,β-dehydrocurvularin can work in concert with conventional antibiotics to enhance their efficacy against drug-resistant bacteria. A notable study revealed a significant synergistic effect when this compound was combined with norfloxacin (B1679917) against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This combination resulted in a 32-fold reduction in the minimum inhibitory concentration (MIC) of norfloxacin. researchgate.net Similar synergistic interactions have been observed with other antibiotics, leading to reductions in their MIC values by 16 to 32-fold against the same MRSA strain. researchgate.net This potentiation of antibiotic activity suggests that α,β-dehydrocurvularin could be a valuable agent in overcoming bacterial drug resistance.

Mechanism of Efflux Pump Inhibition

One of the primary mechanisms by which bacteria develop multidrug resistance (MDR) is through the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. nih.gov α,β-Dehydrocurvularin has been identified as an inhibitor of these pumps. researchgate.netmdpi.com Studies using an ethidium bromide (EtBr) fluorescence-based assay have shown that α,β-dehydrocurvularin can suppress efflux pump activity. researchgate.netmdpi.com At a concentration of 100 μg/mL, it caused a 0.84-fold decrease in EtBr fluorescence, indicating a reduction in the expulsion of this fluorescent substrate from the bacterial cells. researchgate.netmdpi.com By inhibiting these pumps, α,β-dehydrocurvularin effectively increases the intracellular concentration of antibiotics, restoring their therapeutic potential.

Inhibition of Fungal Pathogen Morphogenesis (e.g., Appressorium Formation in Magnaporthe grisea)

Beyond its antibacterial properties, α,β-dehydrocurvularin exhibits significant antifungal activity, particularly by disrupting key developmental processes in pathogenic fungi. A critical stage in the infection cycle of the rice blast fungus, Magnaporthe grisea, is the formation of a specialized infection structure called an appressorium. researchgate.netkstudy.com This structure is essential for the fungus to penetrate the host plant tissue. Research has shown that α,β-dehydrocurvularin effectively inhibits the formation of these appressoria. researchgate.netkstudy.comtandfonline.com Specifically, (4S)-α,β-dehydrocurvularin isolated from Alternaria species demonstrated an IC50 value of 10.6 μg/mL for the inhibition of appressorium formation in M. grisea. researchgate.net This inhibitory action on a crucial pathogenic process highlights its potential as a lead compound for developing novel antifungal agents to control plant diseases. researchgate.netauctoresonline.org

Anti-inflammatory and Immunomodulatory Effects

α,β-Dehydrocurvularin also possesses notable anti-inflammatory and immunomodulatory properties, influencing various signaling pathways involved in the inflammatory response.

Suppression of Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

The compound has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net The suppression of these cytokines is a critical aspect of controlling inflammatory responses. Molecular docking studies have further supported these findings, indicating favorable binding affinities of α,β-dehydrocurvularin to these cytokine-related targets. researchgate.net Another related compound, 10,11-dehydrocurvularin, has also been documented to markedly suppress the mRNA expression of IL-1β, IL-6, and TNF-α in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is often associated with the overexpression of inducible nitric oxide synthase (iNOS), which leads to excessive production of nitric oxide (NO). researchgate.net Curvularin-type compounds, including α,β-dehydrocurvularin, have been reported to act as anti-inflammatory agents by inhibiting the expression of iNOS. researchgate.netnih.gov Specifically, (10E,15S)-10,11-dehydrocurvularin has been shown to attenuate the expression of iNOS in LPS-stimulated RAW264.7 macrophages, thereby reducing NO production. mdpi.com This inhibition of the iNOS pathway is a key mechanism behind the anti-inflammatory effects of these compounds. mdpi.com

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. xml-journal.net Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. xml-journal.netnih.gov Recent studies have revealed that 10,11-dehydrocurvularin can specifically inhibit the activation of the NLRP3 inflammasome. xml-journal.net The mechanism involves the α,β-unsaturated carbonyl group within the molecule, which blocks the critical interaction between NLRP3 and NEK7, a step necessary for inflammasome assembly and activation. xml-journal.net This inhibitory effect is irreversible and has been shown to ameliorate NLRP3-dependent inflammation in a mouse model, suggesting its potential for treating NLRP3-driven diseases. xml-journal.net

Antioxidant Capacity (e.g., Superoxide (B77818) Anion Scavenging Activity)

This compound has demonstrated notable antioxidant properties, specifically in its ability to scavenge superoxide anions. Research has identified it as having significant antioxidant potential. researchgate.net In one study, α,β-dehydrocurvularin exhibited good superoxide anion scavenging activity with a half-maximal effective concentration (EC₅₀) value of 16.71 μg/ml. researchgate.netcabidigitallibrary.orgresearchgate.net This activity is noteworthy, especially when compared to its related compound, curvularin (B155139), which did not show any antioxidant activity in the same assays. researchgate.net The antioxidant capabilities are attributed to the specific chemical structure of α,β-dehydrocurvularin. researchgate.netnih.gov

Table 1: Superoxide Anion Scavenging Activity of α,β-Dehydrocurvularin

| Compound | EC₅₀ (μg/ml) | Source(s) |

| α,β-Dehydrocurvularin | 16.71 | researchgate.net, cabidigitallibrary.org, researchgate.net |

Phytotoxic Activity and Potential as Bioherbicides

This compound is recognized as a potent phytotoxin, playing a significant role in the disease symptoms induced by the fungi that produce it, such as leaf spots, necrosis, and growth inhibition. duvaryayinlari.comadipogen.com This phytotoxicity has led to its investigation as a potential natural, or bioherbicide, for weed management. cabidigitallibrary.orgkstudy.com

A primary manifestation of α,β-dehydrocurvularin's phytotoxicity is its strong inhibition of both seed germination and subsequent seedling growth. adipogen.com In laboratory bioassays, the compound has been shown to be a more effective inhibitor than the related compound curvularin. duvaryayinlari.com

Studies have demonstrated that at a concentration of 1 mg/mL, α,β-dehydrocurvularin effectively inhibited the seed germination of lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera). duvaryayinlari.com Further dose-dependent tests confirmed its high phytotoxicity, assigning it a ranking of 4 (on a scale where higher numbers indicate greater inhibition) at a concentration of 1000 µM on both species. duvaryayinlari.com

The compound also significantly impacts seedling development. It has been shown to reduce the radicle length and epicotyl growth of lettuce seedlings at concentrations of 100 and 200 µ g/disk . Research on its effect on the weed Digitaria sanguinalis (large crabgrass) found that it significantly inhibited seed germination with a half-maximal effective concentration (EC₅₀) of 152 μM. cabidigitallibrary.org For the same weed, the EC₅₀ values for the elongation of the radicle and coleoptile were 102 μM and 172 μM, respectively. cabidigitallibrary.org This inhibition of root-tip mitosis and seedling development is a key factor in its potential as a bioherbicide.

Table 2: Phytotoxic Effects of α,β-Dehydrocurvularin on Seed Germination and Seedling Growth

| Plant Species | Effect | Concentration | Efficacy | Source(s) |

| Lettuce (Lactuca sativa) | Seed Germination Inhibition | 1 mg/mL | Effective Inhibitor | duvaryayinlari.com, |

| Bentgrass (Agrostis stolonifera) | Seed Germination Inhibition | 1 mg/mL | Effective Inhibitor | duvaryayinlari.com, |

| Lettuce (Lactuca sativa) | Radicle & Epicotyl Growth Reduction | 100 & 200 µ g/disk | Significant Reduction | , |

| Digitaria sanguinalis | Seed Germination Inhibition | EC₅₀ = 152 μM | Significant Inhibition | cabidigitallibrary.org |

| Digitaria sanguinalis | Radicle Elongation Inhibition | EC₅₀ = 102 μM | Significant Inhibition | cabidigitallibrary.org |

| Digitaria sanguinalis | Coleoptile Elongation Inhibition | EC₅₀ = 172 μM | Significant Inhibition | cabidigitallibrary.org |

The primary mode of action for α,β-dehydrocurvularin's phytotoxicity is believed to be the disruption of plant cell membranes. duvaryayinlari.com Studies have explicitly shown that the compound causes damage to the plasma membrane, leading to a loss of cellular integrity. duvaryayinlari.com This disruption is evidenced by effects such as increased electrolyte leakage from leaf cells, a common indicator of membrane damage. The resulting breakdown of the cell membrane is a key contributor to the cell death and tissue necrosis observed in affected plants. duvaryayinlari.com

This compound has shown efficacy against a range of weeds and some plant pathogens, highlighting its potential for targeted applications in agriculture. It has been identified as a key phytotoxic metabolite produced by fungi like Curvularia intermedia and Alternaria zinniae, which are themselves considered for biocontrol applications. duvaryayinlari.com

The compound is particularly effective against the noxious weed Digitaria sanguinalis (large crabgrass). duvaryayinlari.comcabidigitallibrary.org The fungus C. intermedia, which produces α,β-dehydrocurvularin, has been evaluated as a microbial herbicide for the control of this weed. duvaryayinlari.com Furthermore, α,β-dehydrocurvularin has been shown to cause extensive necrosis on the leaves of many notorious weeds at a concentration of 688 μM, while notably being less harmful to crops like maize and soybean, suggesting a degree of selectivity. duvaryayinlari.comcabidigitallibrary.org It has also been isolated from Alternaria zinniae, a fungus proposed for the biocontrol of Xanthium occidentale (Noogoora burr).

Beyond its herbicidal activity, α,β-dehydrocurvularin exhibits antifungal properties. It has been found to inhibit the formation of appressoria—specialized infection structures—in Magnaporthe oryzae (also known as Magnaporthe grisea), the fungus that causes rice blast disease.

Mechanism of Plant Cell Membrane Disruption

Nematicidal Activity

This compound has been investigated for its activity against plant-parasitic nematodes. Bioassays have been conducted to examine the nematicidal effects of the compound, isolated from an Aspergillus species, on the root-lesion nematode Pratylenchus penetrans. duvaryayinlari.com While these studies confirm its classification as a nematicidal compound, specific efficacy data such as mortality rates or LC₅₀ values for α,β-dehydrocurvularin against P. penetrans are not detailed in the available literature.

For context, a related compound, βγ-dehydrocurvularin, was reported to cause 35% mortality in Pratylenchus species at a concentration of 300 µg/mL. In other studies, α,β-dehydrocurvularin demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne graminicola, with a reported LC₅₀ value of approximately 122.2 µg/mL.

Inhibition of Root-Knot Nematode Infestation (e.g., Meloidogyne graminicola)

This compound (αβ-DC), a metabolite isolated from the fungus Aspergillus welwitschiae, has demonstrated significant nematicidal properties against the root-knot nematode Meloidogyne graminicola, a major pest affecting rice production. nih.govnih.gov Research has shown that αβ-DC interferes with several key stages of the nematode's life cycle, from initial attraction to root infection and subsequent development. nih.gov This compound represents a promising candidate for the development of novel biopesticides for the control of this devastating plant parasite. d-nb.info

Detailed investigations have revealed that αβ-DC exhibits direct toxicity to M. graminicola. nih.gov In vitro assays determined its median lethal concentration (LC50) to be 122.2 μg/mL, indicating a potent effect on the nematode's survival. nih.govnih.gov This level of activity is comparable to that of some chemical nematicides, such as fluopyram. nih.gov

Beyond its direct nematicidal effects, αβ-DC also plays a crucial role in disrupting the nematode's host-finding and infection processes. Studies have shown that treatment with αβ-DC significantly reduces the attractiveness of rice roots to M. graminicola. nih.gov In one experiment, the number of nematodes attracted to the root tips of αβ-DC-treated plants was significantly lower than in the control group. nih.gov

Furthermore, the application of αβ-DC has been found to effectively suppress nematode penetration and development within the host plant's roots under greenhouse conditions. nih.govnih.gov Drenching the soil with αβ-DC led to a marked decrease in the number of nematodes successfully infecting the roots. nih.gov Observations at 14 days post-inoculation showed a significant reduction in the total number of nematodes within treated roots compared to untreated controls. nih.govd-nb.info This inhibitory action extends to the development of giant cells, which are essential for the nematode's nutrition. nih.govresearchgate.net The volume of these giant cells was significantly smaller in roots treated with the compound. researchgate.net

Field trials have further substantiated the efficacy of αβ-DC in controlling M. graminicola infestations. d-nb.info Application of the compound resulted in a noteworthy reduction of the root gall index, a measure of the severity of nematode infection. nih.gov The control efficacy in field experiments was reported to be as high as 40%, a level similar to that achieved by the chemical nematicide fluopyram. d-nb.inforesearchgate.net These findings underscore the potential of αβ-DC as a valuable tool in managing root-knot nematode populations in agricultural settings. d-nb.info

Research Findings on the Nematicidal Activity of this compound

| Parameter | Finding | Source |

| Organism | Meloidogyne graminicola (root-knot nematode) | nih.gov |

| Source of Compound | Aspergillus welwitschiae (fungus) | nih.gov |

| In Vitro Nematicidal Activity (LC50) | 122.2 μg/mL | nih.govnih.gov |

Efficacy of this compound in Reducing Nematode Infestation in Rice

| Experimental Condition | Metric | Result | Source |

| Greenhouse | Nematode Attraction | Significantly fewer nematodes attracted to treated root tips (14.3 ± 2.9) compared to control (22.3 ± 2.0) at 6 hours post-inoculation. | nih.govresearchgate.net |

| Greenhouse | Nematode Infection | Significantly lower number of nematodes in treated roots (55.4 ± 7.7) compared to control (113.4 ± 12.5) at 14 days post-inoculation. | nih.govd-nb.info |

| Field Trial | Root Gall Index | Significantly reduced root gall index. | nih.govd-nb.info |

| Field Trial | Control Efficacy | Up to 40%, similar to the chemical nematicide fluopyram. | d-nb.inforesearchgate.net |

Structure Activity Relationship Sar Studies and Analog Development

Comparative Bioactivity with Curvularin (B155139) and Derivatives

Alpha,beta-Dehydrocurvularin and its close structural analog, curvularin, often isolated from the same fungal sources, exhibit distinct and sometimes overlapping biological activities. nih.govnih.gov Their minor structural differences lead to varied bioactive profiles, a key aspect of structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net

Both compounds have demonstrated comparable levels of cytotoxicity against several human tumor cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). nih.govresearchgate.net However, a notable difference lies in their activity against the COLO 205 (colon cancer) cell line, where this compound shows activity with an IC50 of 7.9 μM, while curvularin is inactive. nih.govmdpi.com Conversely, in some studies, the IC50 values of this compound against certain cell lines were found to be an order of magnitude higher than those of curvularin, suggesting lower potency in those specific cases. nih.gov

In terms of antimicrobial properties, both compounds show similar antifungal activity. nih.govresearchgate.net However, this compound is active against the bacterium Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 375 µg/ml, a property not shared by curvularin. nih.govresearchgate.net Neither compound shows detectable activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net

A significant distinction in their bioactivity is observed in enzyme inhibition. Curvularin exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, while this compound does not. nih.gov This suggests that the subtle structural variation between the two molecules is critical for AChE inhibition. nih.gov Furthermore, this compound possesses good superoxide (B77818) anion scavenging activity, an antioxidant property not reported for curvularin. nih.govresearchgate.netacgpubs.org

Table 1: Comparative Cytotoxicity of this compound and Curvularin

| Cell Line | This compound (IC₅₀) | Curvularin (IC₅₀) | Source |

|---|---|---|---|

| A549 | 2.10 µM | Similar to α,β-dehydrocurvularin | nih.gov |

| HeLa | Similar to curvularin | Similar to α,β-dehydrocurvularin | nih.gov |

| MDA-MB-231 | 9.34 µM | Similar to α,β-dehydrocurvularin | nih.gov |

| MCF-7 | Similar to curvularin | Similar to α,β-dehydrocurvularin | nih.govcabidigitallibrary.org |

| COLO 205 | 7.9 µM | Inactive | nih.govmdpi.com |

| KB | 11.26 µM | - | cabidigitallibrary.org |

| Caski | Moderate cytotoxicity | - | researchgate.net |

| Hep-G2 | Moderate cytotoxicity | Selectively cytotoxic against MDA-MB-231 | researchgate.net |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Influence of Specific Structural Moieties (e.g., Double Bonds, Hydroxyl Groups) on Activity

The differing biological activities of this compound and curvularin can be directly attributed to specific structural features, primarily the presence of a double bond and the configuration of hydroxyl groups.

The most significant structural difference is the α,β-double bond in the lactone ring of this compound, which is absent in curvularin. nih.gov This unsaturation creates a more planar and rigid backbone structure. nih.govnih.gov This planarity, resulting from the conjugation of pi electrons from the double bond and the adjacent carbonyl group, is considered a key factor for its inhibitory activity against Staphylococcus aureus. nih.govresearchgate.net The lack of this double bond in curvularin renders it inactive against this bacterium. nih.gov

Conversely, the absence of this double bond in curvularin appears to be crucial for its acetylcholinesterase (AChE) inhibitory activity. nih.gov The more flexible, non-planar structure of curvularin likely allows for a better fit into the active site of the AChE enzyme. nih.gov

The position and stereochemistry of hydroxyl groups also play a role in the bioactivity of curvularin-type compounds. While direct studies on the influence of hydroxyl groups on this compound are limited, research on related compounds suggests their importance. For instance, in other macrolides, the presence and configuration of hydroxyl groups can be critical for activities like NF-κB inhibition. researchgate.net

Rational Design and Synthesis of this compound Analogues

The distinct biological profiles of this compound and its natural derivatives have prompted efforts in the rational design and synthesis of new analogues to explore and enhance their therapeutic potential. These efforts often focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. ualberta.ca

One approach involves the chemical or microbiological transformation of the natural product. For example, this compound has been converted to curvularin and 5-methoxycurvularin through biotransformation using the fungus Antrodiella semisupina. researchgate.net This demonstrates the feasibility of generating derivatives with altered substitution patterns on the aromatic ring.

Synthetic strategies aim to create novel analogues by modifying key structural features. This includes altering the length of the aliphatic chain, introducing different functional groups, and modifying the stereochemistry of chiral centers. ualberta.ca For instance, the synthesis of analogues with variations in the side chain or substitutions on the aromatic ring could lead to compounds with improved activity or novel biological targets.

The development of semi-synthetic platforms allows for the creation of a wider range of analogues. By understanding the biosynthetic pathway of dehydrocurvularin (B13541), researchers can potentially feed precursor molecules to the producing organism or isolated enzymes to generate novel compounds. ualberta.canih.gov This approach, combining chemical synthesis and biosynthesis, offers a powerful tool for generating structural diversity.

Identification of Key Pharmacophores for Diverse Biological Functions

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. unina.it Identifying the key pharmacophores of this compound is crucial for understanding its mechanism of action and for designing new, more potent analogues. mdpi.com

Based on SAR studies, several key pharmacophoric features can be proposed for the diverse biological functions of this compound:

For Antibacterial Activity (anti-S. aureus) : The key pharmacophore appears to be the planar enone system within the macrolactone ring, created by the α,β-double bond conjugated with the carbonyl group. nih.govresearchgate.net This feature seems essential for its specific activity against this Gram-positive bacterium.

For Antioxidant Activity : The phenolic hydroxyl groups on the benzenediol ring are the most probable pharmacophoric features responsible for the superoxide anion scavenging activity. nih.govresearchgate.net Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals.

The identification of these distinct pharmacophores for different biological activities highlights the multifunctional nature of the this compound scaffold. This knowledge can be leveraged in computational and medicinal chemistry to design new molecules that are more selective for a particular biological target, potentially leading to the development of novel therapeutic agents. unina.itmdpi.com

Chemical Synthesis and Semisynthetic Approaches to Alpha,beta Dehydrocurvularin

Total Synthesis Strategies

The total synthesis of α,β-dehydrocurvularin and related macrolides requires strategic planning to assemble the macrocycle and establish the correct stereochemistry. Key reactions frequently employed include acyl-alkylation and macrolactonization.

While specific total syntheses of α,β-dehydrocurvularin are not extensively detailed in the reviewed literature, strategies for closely related curvularin-type macrolides provide significant insights. For instance, the synthesis of β,γ-dehydrocurvularin derivatives has been achieved through a concise sequence involving esterification, Friedel-Crafts acylation, and a microwave-promoted ring-closing metathesis as the key macrocyclization step. nih.gov This highlights the utility of modern cyclization techniques in forming the large ring system.

Macrolactonization is a cornerstone of many syntheses in this family. Various methods, such as the Yamaguchi and Shiina macrolactonization protocols, are employed to close the macrocyclic ring from a linear precursor. researchgate.netresearchgate.nettandfonline.com For example, the total synthesis of (-)-Curvularin has utilized Yamaguchi macrolactonization as a key step. researchgate.net Similarly, the synthesis of other 14-membered macrolides like mutolide (B8261497) and nigrosporolide has successfully employed Shiina macrolactonization. researchgate.net These methods are crucial for overcoming the high activation energy barrier and unfavorable entropy associated with forming large rings.

Intramolecular Friedel-Crafts acylation has also been used as a key strategy to construct the macrolide core of curvularin (B155139) derivatives, such as in the stereoselective total synthesis of 11-β-methoxycurvularin. researchgate.net This demonstrates an alternative approach to forming the macrocycle by creating a carbon-carbon bond directly on the aromatic ring.

Semisynthetic Routes for Derivatization

Semisynthesis, which involves the chemical modification of the natural product, provides a direct path to new derivatives for structure-activity relationship (SAR) studies. Acetylation of the hydroxyl groups on the aromatic ring is a common derivatization strategy.

The acetylation of α,β-dehydrocurvularin has been reported to yield both monoacetyl and diacetyl derivatives. scirp.org In one study, α,β-dehydrocurvularin was treated with acetic anhydride (B1165640) in pyridine (B92270) to produce these acetylated analogs. scirp.org These modifications alter the polarity and hydrogen-bonding capabilities of the molecule, which can influence its biological activity. For instance, studies on the phytotoxicity of these derivatives revealed that the parent compound, α,β-dehydrocurvularin, was more active than its acetylated counterparts, suggesting the importance of the free hydroxyl groups for this specific activity. scirp.org

| Derivative | Modification | Source |

| Monoacetyldehydrocurvularin | Acetylation of one hydroxyl group | scirp.org |

| Diacetyldehydrocurvularin | Acetylation of both hydroxyl groups | scirp.org |

Development of Convergent and Stereoselective Synthetic Methodologies

Modern synthetic efforts prioritize convergent and stereoselective approaches to efficiently produce complex molecules like α,β-dehydrocurvularin. Convergent syntheses, where separate fragments are synthesized and then coupled, are generally more efficient than linear sequences. nih.govchemrxiv.org

The development of a fully synthetic, convergent route to 14-membered macrolide antibiotics demonstrates the power of this approach. nih.govresearchgate.net By assembling simple chemical building blocks, a wide diversity of structures can be accessed, which is often not possible through semisynthesis alone. researchgate.net Such strategies often involve the coupling of two major fragments followed by a ring-closing reaction.

Stereoselectivity is critical due to the presence of chiral centers in curvularin-type macrolides. The synthesis of potent cytotoxic macrolides, 11-α-methoxycurvularin and 11-β-methoxycurvularin, was accomplished using stereoselective methods, including a Maruoka asymmetric allylation to set the key stereocenters. researchgate.net Other stereoselective methods, such as the Sharpless asymmetric epoxidation and CBS-reduction, have also been employed in the synthesis of related compounds. researchgate.net These techniques are essential for obtaining enantiomerically pure material, which is crucial for evaluating biological activity, as different stereoisomers can have vastly different effects.

Advanced Analytical Methodologies for Characterization and Profiling

Spectroscopic Techniques for Structural Elucidation

The definitive identification of α,β-dehydrocurvularin is accomplished through a combination of spectroscopic methods that provide detailed information about its atomic composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments, is fundamental to elucidating the carbon-hydrogen framework of the molecule. nih.govconicet.gov.ar Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons, confirming the structural assembly of the molecule. conicet.gov.arekb.eg For instance, the structure of α,β-dehydrocurvularin isolated from Chrysosporium lobatum strain BK-3 was confirmed using ¹H NMR, ¹³C NMR, and various 2D-NMR techniques. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular formula by measuring the mass-to-charge ratio of the molecule with high accuracy. nih.govuiowa.edu Electrospray ionization (ESI) is a common technique used to ionize the molecule for MS analysis. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural confirmation. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in α,β-dehydrocurvularin. nih.gov The IR spectrum reveals characteristic absorption bands for hydroxyl groups, the lactone carbonyl group, the conjugated aromatic system, and the trans-disubstituted double bond. nih.gov

A study on Chrysosporium lobatum strain BK-3 reported the following spectroscopic data for α,β-dehydrocurvularin:

IR (KBr) νₘₐₓ cm⁻¹ : 3470 and 3300 (hydroxyl), 1720 (lactone), 1600 (conjugated aromatic system), 1300 and 970 (conjugated trans-CH=CH-), 843 (1,2,3,5-tetrasubstituted benzene). nih.gov

MS (ESI) m/z : 291.1 [M+H]⁺. nih.gov

HR-MS (ESI) m/z : Calculated for C₁₆H₁₈O₅ [M+H]⁺: 290.32, Found: 291.122. nih.gov

Interactive Data Table: Spectroscopic Data for α,β-Dehydrocurvularin

| Technique | Data Type | Observed Values | Reference |

| FTIR | Wavenumber (cm⁻¹) | 3470, 3300 (hydroxyl); 1720 (lactone); 1600 (aromatic); 1300, 970 (trans C=C); 843 (benzene) | nih.gov |

| MS (ESI) | m/z | 291.1 [M+H]⁺ | nih.gov |

| HRMS (ESI) | m/z | Calculated: 290.32, Found: 291.122 for [M+H]⁺ | nih.gov |

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are essential for separating α,β-dehydrocurvularin from complex mixtures, such as fungal culture extracts, and for its subsequent purification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of α,β-dehydrocurvularin. uiowa.eduscirp.orgscirp.org Different stationary phases, such as C18 columns, and mobile phase gradients, often consisting of methanol (B129727) and water, are employed to achieve separation. scirp.orgscirp.org For instance, HPLC analysis of an ethyl acetate (B1210297) extract from a Curvularia intermedia culture broth estimated the relative concentration of α,β-dehydrocurvularin to be 12%. scirp.org

Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry with Diode Array Detection (UPLC-HRMS-DAD) offers a powerful and sensitive platform for the detection and quantification of α,β-dehydrocurvularin. nih.govfrontiersin.org This method combines the high separation efficiency of UPLC with the high mass accuracy of HRMS and the UV-Vis spectral information from a Diode Array Detector (DAD). nih.gov UPLC-HRMS profiling of extracts from Alternaria strains grown on various media has been used to create chemical phenotypes and identify the production of dehydrocurvularin-related compounds. nih.gov

The isolation of α,β-dehydrocurvularin often involves a series of chromatographic steps, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography. conicet.gov.aruiowa.edu

Interactive Data Table: Chromatographic Conditions for α,β-Dehydrocurvularin Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Not specified | 40% methanol in water | Not specified | Quantification | scirp.org |

| UPLC-HRMS | Thermo Scientific™ Acclaim™ PepMap™ RSLC C18 | H₂O/ACN (0.1% formic acid) gradient | Thermo LTQ Orbitrap XL HRMS | Metabolite profiling | nih.gov |

| nanoLC-HRMS/MS | Thermo Scientific™ Acclaim™ PepMap™ RSLC C18 | H₂O/ACN (0.1% formic acid) gradient | Thermo Q-Exactive Plus HRMS | Metabolite profiling and fragmentation analysis | nih.gov |

Metabolomics Profiling and Molecular Networking for Discovery of Novel Analogs

Untargeted metabolomics has emerged as a key strategy for discovering new analogs of α,β-dehydrocurvularin and understanding its role within the broader metabolic network of a producing organism. nih.govresearchgate.net

By profiling culture extracts using UPLC-HRMS, researchers can generate "chemical phenotypes" that represent the array of secondary metabolites produced by a fungal strain under specific conditions. nih.gov This approach has been successful in identifying unique mass features associated with the dehydrocurvularin (B13541) family of toxins in certain Alternaria strains. nih.govresearchgate.net

Molecular networking is a computational tool that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.gov This allows for the visualization of related molecules, or "molecular families," within a dataset. By creating molecular networks from UPLC-HRMS/MS data, scientists can detect structural variations in known compounds, leading to the identification of novel analogs of α,β-dehydrocurvularin. nih.gov For example, this technique was instrumental in identifying dehydrocurvularin-related mass features and associating them with potential detoxification products in Alternaria species. nih.gov The combination of genomics and untargeted metabolomics is a powerful approach for screening fungal populations for the production of secondary metabolites. nih.gov

Future Research Directions and Biotechnological Potential of Alpha,beta Dehydrocurvularin

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of alpha,beta-dehydrocurvularin involves a fascinating collaboration between two distinct polyketide synthases (PKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.govnih.gov In Aspergillus terreus and Alternaria cinerariae, the hrPKS (AtCURS1 and Dhc3, respectively) and nrPKS (AtCURS2 and Dhc5, respectively) work in tandem to assemble the molecule. nih.govnih.govasm.org The hrPKS is responsible for producing a tetraketide starter unit, which is then transferred to the nrPKS for four additional extension cycles to create the final octaketide chain. nih.govuniprot.orguniprot.org

While the core biosynthetic machinery has been identified, there remains a vast, unexplored landscape of potential variations in this pathway across different fungal species. Many fungi are known producers of dehydrocurvularin (B13541), yet their specific biosynthetic gene clusters (BGCs) have not been characterized. nih.govscirp.org Future research should focus on genome mining of these organisms to identify novel PKSs and tailoring enzymes. This exploration could reveal alternative biosynthetic strategies, such as different starter units or cyclization patterns, leading to the discovery of new curvularin (B155139) analogs with unique properties. A metabologenomics approach, combining genome mining with metabolomic analysis, could be particularly effective in uncovering this hidden biosynthetic potential. nih.gov

A key area for investigation is the "division of labor" between the collaborating PKSs. nih.gov In the known pathways, a 4+4 model is observed, where the hrPKS produces a tetraketide that is extended four times by the nrPKS. nih.gov Comparative analysis of newly discovered pathways may reveal variations in this division, offering insights into the evolutionary diversification of these biosynthetic routes. Furthermore, understanding the specific roles of accessory enzymes encoded within the dehydrocurvularin gene clusters, such as those predicted to be involved in export and transcriptional regulation, is crucial for a complete picture of its biosynthesis. asm.orgnih.gov

Identification of Novel Molecular Targets and Cellular Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and phytotoxic effects. nih.govscirp.orgnih.gov Identifying the specific molecular targets and cellular pathways responsible for these activities is a critical area for future research.

Chemoproteomic profiling has revealed that this compound is a potent and irreversible inhibitor of ATP-citrate lyase (ACLY), a key enzyme in fatty acid biosynthesis. rsc.orgresearchgate.net This finding provides a mechanistic basis for its anticancer properties. Further studies should aim to validate ACLY as a primary target in various cancer types and explore the downstream consequences of its inhibition.

The compound has also been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose aberrant activation is implicated in many cancers. nih.govresearchgate.net Research indicates that this compound directly interacts with STAT3, inhibiting its phosphorylation and subsequent activation. nih.govthno.org The α,β-unsaturated carbonyl moiety of the molecule appears to be crucial for this activity. nih.gov Future investigations should delve deeper into the specifics of this interaction and its effects on STAT3-regulated gene expression.

Additionally, this compound is known to modulate the heat shock response, although the precise mechanisms are still being elucidated. nih.govacs.org It also inhibits the TGF-β signaling pathway, which is often upregulated in tumors. nih.gov In the context of its phytotoxicity, it has been shown to inhibit mitosis in root tip cells. csjmu.ac.in For its potential as a biopesticide, research has demonstrated its ability to inhibit appressorium formation in the rice blast fungus Magnaporthe grisea. researchgate.net

Future research should employ a multi-pronged approach, including advanced techniques like cellular thermal shift assays (CETSA) and activity-based protein profiling, to comprehensively map the interactome of this compound. thno.org This will undoubtedly uncover novel molecular targets and shed light on the complex cellular pathways it modulates.

Development of Engineered Biosynthesis for Enhanced Production or Diversification

The reconstitution of the dehydrocurvularin biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae has paved the way for engineered biosynthesis. nih.govasm.org This powerful approach allows for the controlled production of the compound and its analogs, overcoming the limitations of relying on the native fungal producers.

One key strategy for diversification is to exploit the modular nature of the PKS enzymes. The product template (PT) domain of the nrPKS, for instance, has been successfully re-engineered to produce resorcylic acid lactones (RALs) instead of the native dihydroxyphenylacetic acid lactone (DAL) structure of dehydrocurvularin. nih.gov This demonstrates the potential to generate novel polyketide scaffolds by domain swapping or site-directed mutagenesis. Further manipulation of the PKS domains, such as the acyltransferase (AT) and ketosynthase (KS) domains, could lead to the incorporation of different extender units, resulting in a wider array of "unnatural" natural products. researchgate.net

Another promising avenue is precursor-directed biosynthesis. Feeding synthetic analogs of the natural starter unit to yeast strains expressing only the nrPKS has been shown to produce novel dehydrocurvularin derivatives. nih.govresearchgate.net This technique can be expanded by synthesizing a variety of starter unit analogs to generate a library of new compounds for biological screening.

Furthermore, optimizing the expression of the biosynthetic genes and the supply of precursors in the heterologous host can significantly enhance the production yield of this compound. This may involve promoter engineering, codon optimization, and metabolic engineering of the host to increase the availability of malonyl-CoA and other necessary building blocks.

Translational Research for Novel Therapeutic Agents and Agro-Biopesticides

The promising biological activities of this compound make it a strong candidate for translational research, which aims to bridge the gap between basic scientific discoveries and the development of new therapeutic agents and agro-biopesticides. dndi.org

Therapeutic Potential:

The anticancer properties of this compound are particularly noteworthy. nih.govnih.gov Its ability to inhibit key cancer-related targets like ACLY and STAT3 provides a solid rationale for its development as an anticancer drug. nih.govrsc.org Future translational research should focus on preclinical studies to evaluate its efficacy and toxicity in animal models of various cancers, including breast and gastric cancer. nih.govresearchgate.net Structure-activity relationship (SAR) studies on analogs generated through engineered biosynthesis will be crucial for optimizing its potency and pharmacological properties. nih.gov

The compound's anti-inflammatory and immune-modulatory activities also warrant further investigation for the treatment of inflammatory diseases. nih.govxml-journal.net Its potential as a geroprotector, a substance that may help slow the aging process, is another exciting, albeit nascent, area of research. dntb.gov.ua

Agro-Biopesticide Potential:

This compound has demonstrated significant phytotoxic and antifungal activities, making it a promising candidate for the development of bioherbicides and biofungicides. scirp.orgscirp.org It has been shown to be effective against various weeds and pathogenic fungi. scirp.orgcabidigitallibrary.org Studies have indicated its potential as a bioherbicide for controlling weeds like Digitaria sanguinalis (large crabgrass). scirp.org Its inhibitory effect on the appressorium formation of Magnaporthe grisea suggests its utility in controlling rice blast disease. researchgate.net

Further research is needed to assess its efficacy in field conditions, its spectrum of activity against a broader range of pests and pathogens, and its environmental fate. Formulation studies will also be necessary to develop stable and effective delivery systems for agricultural applications. The development of microbial herbicides based on fungi that produce dehydrocurvularin, such as Curvularia intermedia, is another viable strategy. scirp.org

Comprehensive Ecological Role and Interactions in Natural Environments

This compound is produced by a wide range of fungi, including species of Alternaria, Aspergillus, Curvularia, and Penicillium. nih.govwikipedia.org These fungi inhabit diverse ecological niches, from soil and plants to marine environments. mdpi.comuq.edu.au Understanding the ecological role of this compound is essential for a complete appreciation of its biological significance.

As a phytotoxin, this compound likely plays a role in the pathogenic interactions between the producing fungus and its plant hosts. scirp.orgscirp.org It can cause necrosis and wilting, facilitating fungal invasion and nutrient acquisition. scirp.org However, its ecological role may be more complex than simple virulence. For instance, it has been shown to inhibit the sporulation of the producing fungus itself, suggesting a role in regulating its life cycle. bioaustralis.com

The compound's antimicrobial properties suggest that it may be involved in competitive interactions with other microorganisms in the environment. wikipedia.orgresearchgate.net By inhibiting the growth of competing bacteria and fungi, the producing organism can secure its niche and resources.

Q & A

Q. What are the standard protocols for isolating alpha,beta-dehydrocurvularin from fungal sources?

this compound is commonly isolated via liquid culture fermentation of phytopathogenic fungi like Nectria galligena. The process involves solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques such as silica gel column chromatography and HPLC for purification. Structural confirmation is achieved through NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How is the structural elucidation of this compound validated in new studies?

Researchers employ a combination of spectroscopic methods:

- 1D/2D NMR to assign proton and carbon signals and confirm connectivity.

- HRMS for molecular formula verification (C₁₆H₁₈O₅, m/z 290.32).

- X-ray crystallography (if crystalline) to resolve absolute configuration. Cross-referencing with existing databases (e.g., CAS No. 21178-56-4) ensures consistency .

Q. What bioassays are used to assess this compound’s antimicrobial activity?

Standard assays include:

- Disk diffusion or microdilution methods against bacterial strains like Pseudomonas syringae (IC₅₀ values reported at 14.2 µg/mL).

- Enzyme inhibition tests (e.g., acetylcholinesterase and β-glucuronidase assays) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound’s cytotoxicity across cell lines?

Discrepancies often arise from differences in experimental parameters:

- Cell line specificity : Human lung fibroblasts (IC₅₀ <12 µg/mL) vs. other cell types.

- Assay conditions : Variations in exposure time, serum concentration, or metabolic activity. Robust statistical analysis (e.g., ANOVA with post-hoc tests) and replication across independent labs are critical to validate findings .

Q. What experimental designs are recommended to investigate this compound’s phytotoxic mechanisms?

- Seed germination assays (e.g., lettuce/millet) to quantify growth inhibition.

- Transcriptomic/proteomic profiling to identify gene/protein targets.

- ROS (reactive oxygen species) detection to assess oxidative stress induction. Include negative controls (solvent-only) and dose-response curves to establish causality .

Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity studies?

Key strategies include:

- Retrosynthetic analysis focusing on the macrolide core and α,β-unsaturated lactone moiety.

- Stereoselective catalysis to replicate chiral centers.

- Computational modeling (e.g., DFT calculations) to predict stability and reactivity. Purity must be confirmed via HPLC, and intermediates characterized at each step .

Q. What methodologies resolve conflicting reports on this compound’s dual bioactivity (antimicrobial vs. cytotoxic)?

- Dose-dependent studies to differentiate therapeutic vs. toxic thresholds.

- Comparative metabolomics to identify off-target effects in microbial vs. mammalian systems.

- In vivo models (e.g., plant or animal infection assays) to contextualize ecological roles .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze bioactivity data with high variability?

- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.

- Use meta-analysis frameworks (PRISMA guidelines) to aggregate findings from multiple studies .

Q. What criteria validate this compound’s role in plant-pathogen interactions?

- Koch’s postulates : Re-isolate the compound from infected tissues and reproduce symptoms.

- Gene knockout models (e.g., CRISPR-Cas9) in fungal hosts to assess virulence loss.

- Field trials to correlate compound presence with disease severity .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.